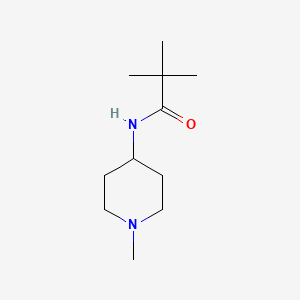
2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE is a compound with a complex structure that includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE typically involves the formation of the piperidine ring followed by the introduction of the propanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Medicine: This compound could be explored for its potential therapeutic effects.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its activity, potentially interacting with receptors or enzymes in biological systems. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 1-Methyl-4-piperidinylpiperazine
- N-Methylisobutyramide
- N-Methyl-2-methylpropanamide .
Uniqueness
Its combination of a piperidine ring with a propanamide group makes it particularly versatile in various fields of research and industry .
Properties
IUPAC Name |
2,2-dimethyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODSNTBYYJVFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
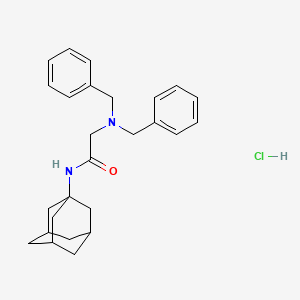
![6-AMINO-1-BENZYL-3-METHYL-4-(4-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B5205211.png)
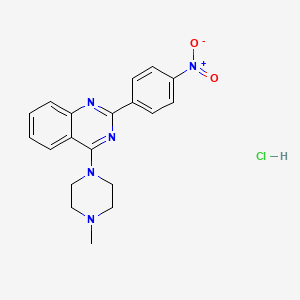
![tert-butyl [3-oxo-3-(phenylamino)propyl]carbamate](/img/structure/B5205229.png)
![2-(diethylamino)-N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]acetamide;hydrate;dihydrochloride](/img/structure/B5205234.png)
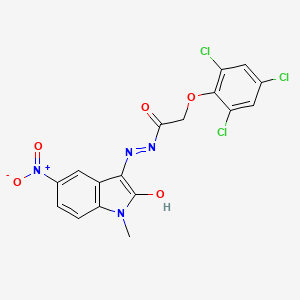
![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)
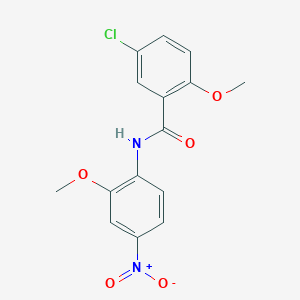
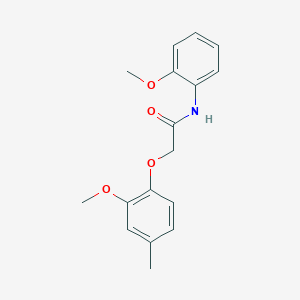
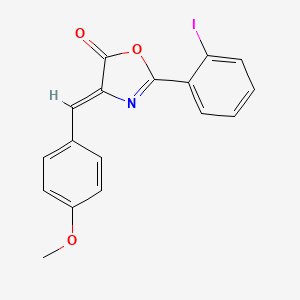
![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![2-[(5-Acetylthiophen-3-yl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile](/img/structure/B5205303.png)
![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B5205310.png)
